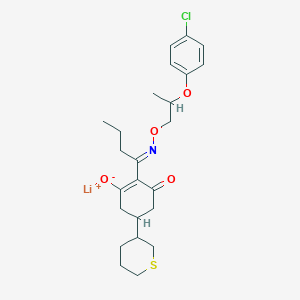![molecular formula C6H11NO2 B3121205 3,9-Dioxa-7-azabicyclo[3.3.1]nonane CAS No. 281-08-3](/img/structure/B3121205.png)
3,9-Dioxa-7-azabicyclo[3.3.1]nonane
Descripción general
Descripción
3,9-Dioxa-7-azabicyclo[3.3.1]nonane is a bicyclic organic compound characterized by its unique structural framework. This compound is notable for its inclusion of both oxygen and nitrogen atoms within its bicyclic structure, which contributes to its distinct chemical properties and reactivity. It is often used in various scientific research applications due to its versatile nature.
Mecanismo De Acción
Target of Action
The primary targets of 3,9-Dioxa-7-azabicyclo[33This compound is structurally complex and is a part of many biologically significant indole-based natural products
Mode of Action
The mode of action of 3,9-Dioxa-7-azabicyclo[33It’s known that the structural motif of an indole-fused azabicyclo [331]nonane is common in many biologically significant indole-based natural products . The complexity of this N-bridged scaffold has made it an enticing target for organic chemists .
Result of Action
The molecular and cellular effects of 3,9-Dioxa-7-azabicyclo[33Given its structural complexity and presence in many biologically significant indole-based natural products , it’s likely that this compound has diverse effects at the molecular and cellular levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane typically involves radical cyclization methods. One effective approach is the use of samarium(II) iodide-mediated radical cyclization, which facilitates the closure of the bicyclic ring system . This method is preferred due to its efficiency in constructing the desired structural framework.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar radical cyclization techniques. The scalability of these methods allows for the production of significant quantities of the compound for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 3,9-Dioxa-7-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can introduce various functional groups into the bicyclic framework.
Aplicaciones Científicas De Investigación
3,9-Dioxa-7-azabicyclo[3.3.1]nonane is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Comparación Con Compuestos Similares
9-Azabicyclo[3.3.1]nonane N-oxyl: This compound is a stable nitroxyl radical used in oxidation reactions.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Known for its unique conformational properties due to the presence of sulfur atoms.
Uniqueness: 3,9-Dioxa-7-azabicyclo[3.3.1]nonane is unique due to its incorporation of both oxygen and nitrogen atoms within the bicyclic framework. This dual inclusion enhances its reactivity and versatility in various chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
3,9-dioxa-7-azabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5-3-8-4-6(9-5)2-7-1/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYYAUFHKJHMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(O2)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine](/img/structure/B3121181.png)


![1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B3121206.png)





